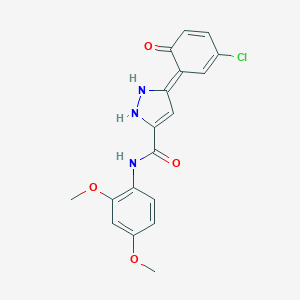
3-bromo-N-(2-fluorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2-fluorophenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent. This compound is also known as BFB, and it belongs to the class of sulfonamide compounds.
作用機序
The mechanism of action of 3-bromo-N-(2-fluorophenyl)benzenesulfonamide is not fully understood. It has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-(2-fluorophenyl)benzenesulfonamide has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In addition, it has been shown to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 3-bromo-N-(2-fluorophenyl)benzenesulfonamide in lab experiments is its potential use as a pharmaceutical agent. It has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
One limitation of using 3-bromo-N-(2-fluorophenyl)benzenesulfonamide in lab experiments is its potential toxicity. It has been shown to have toxic effects on certain cell lines, and further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 3-bromo-N-(2-fluorophenyl)benzenesulfonamide. One direction is to further investigate its potential use as a pharmaceutical agent. This includes studying its efficacy and safety in animal models and eventually in humans. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify other potential therapeutic targets.
合成法
The synthesis of 3-bromo-N-(2-fluorophenyl)benzenesulfonamide involves the reaction of 2-fluoroaniline with 3-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization.
科学的研究の応用
3-bromo-N-(2-fluorophenyl)benzenesulfonamide has been studied for its potential use as a pharmaceutical agent. It has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
製品名 |
3-bromo-N-(2-fluorophenyl)benzenesulfonamide |
|---|---|
分子式 |
C12H9BrFNO2S |
分子量 |
330.17 g/mol |
IUPAC名 |
3-bromo-N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9BrFNO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H |
InChIキー |
BLMFBXIKMNYKKF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)F |
正規SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)
![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)


![3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B265692.png)
![4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)

![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)
![2-[(5-Bromo-2-pyridinyl)amino]naphthoquinone](/img/structure/B265701.png)